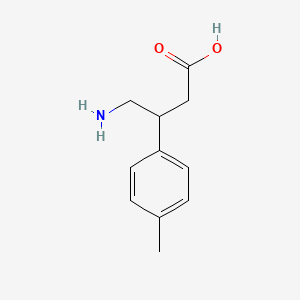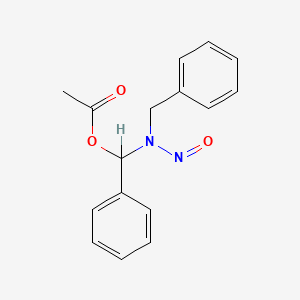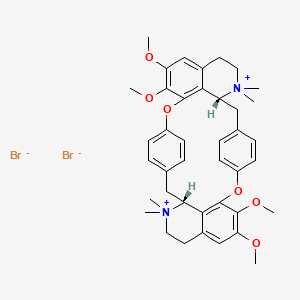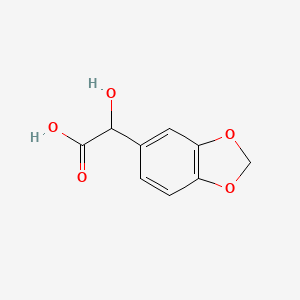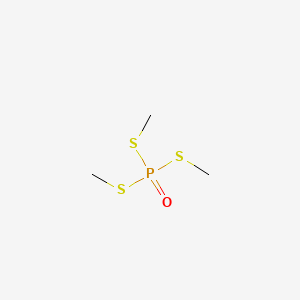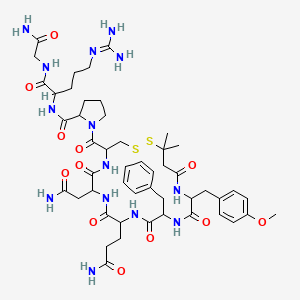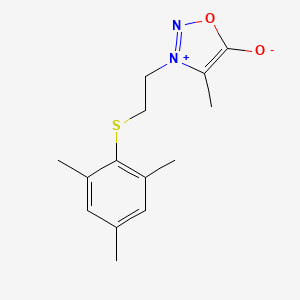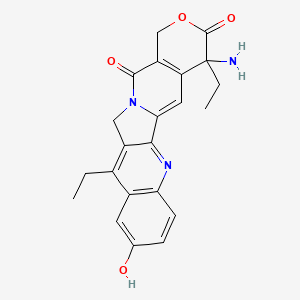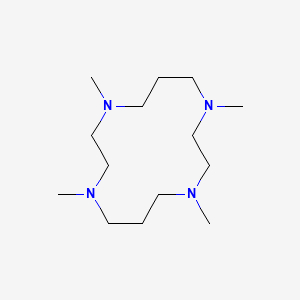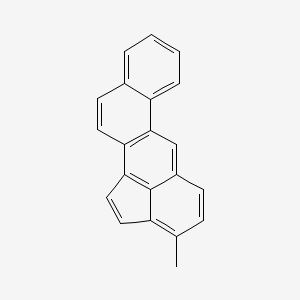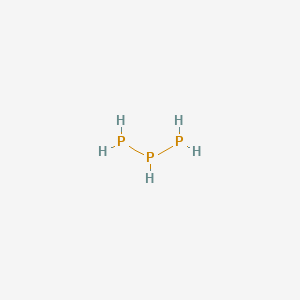
Triphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphosphane is a member of phosphanes.
科学的研究の応用
1. Development of New Ligands
Triphosphine ligands, such as branched triphosphines, are explored for their unique coordination chemistry and reactivity. Phanopoulos, Miller, and Long (2015) discussed synthetic strategies to create new ligands by substituting the apical moiety of triphosphine with different fragments. This development opens pathways for new chemical applications and catalytic processes (Phanopoulos, Miller, & Long, 2015).
2. Catalysis
Triphosphine complexes exhibit significant catalytic activity. Raebiger et al. (2006) demonstrated that a bimetallic palladium complex with a bis(triphosphine) ligand catalyzes the electrochemical reduction of CO2 to CO, offering a potential solution for carbon capture and utilization (Raebiger et al., 2006).
3. Structural and Stereochemical Studies
Research into the stereochemistry and exchange processes in complexes containing triphosphine ligands, such as those involving cobalt(I), provides insight into their dynamic behavior and potential applications in materials science and coordination chemistry. Dubois and Meek (1976) conducted studies on such complexes, revealing intricate details about their stereochemical properties (Dubois & Meek, 1976).
4. Synthesis of Novel Compounds
The synthesis of new compounds using triphosphine ligands, such as lysidinyl-triphosphine Pd(II) complexes, has been explored. Andrieu, Harmand, and Picquet (2010) described the synthesis of such compounds, showcasing the versatility of triphosphine in creating diverse chemical entities (Andrieu, Harmand, & Picquet, 2010).
5. Luminescence Properties
The luminescence properties of triphosphine-stabilized complexes, such as heterometallic alkynyl clusters, are of interest for potential applications in optoelectronics and sensing. Chen, Zhang, and Chen (2012) investigated a triphosphine-stabilized Ag16Cu9 alkynyl cluster, which exhibited unique luminescence properties (Chen, Zhang, & Chen, 2012).
6. Electrocatalysis
Triphosphine complexes have been developed as catalysts for the reduction of CO2 and CO, highlighting their role in environmental chemistry and renewable energy research. Dubois (1997) explored various structural aspects of these complexes to enhance their catalytic efficiency (Dubois, 1997).
特性
CAS番号 |
13597-70-1 |
|---|---|
製品名 |
Triphosphine |
分子式 |
H5P3 |
分子量 |
97.961 g/mol |
IUPAC名 |
bis(phosphanyl)phosphane |
InChI |
InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |
InChIキー |
ITHPEWAHFNDNIO-UHFFFAOYSA-N |
SMILES |
PPP |
正規SMILES |
PPP |
その他のCAS番号 |
13597-70-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)
